(3R)-4-Cyano-3-hydroxybutanamide
Description
(3R)-4-Cyano-3-hydroxybutanamide is a chiral organic compound characterized by a hydroxyl group at the C3 position (R-configuration), a cyano group at C4, and an amide functional group. Its stereochemistry and functional group arrangement make it a molecule of interest in medicinal chemistry and synthetic biology, particularly for applications requiring enantioselective interactions.
Properties
IUPAC Name |
(3R)-4-cyano-3-hydroxybutanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O2/c6-2-1-4(8)3-5(7)9/h4,8H,1,3H2,(H2,7,9)/t4-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGNICYPMHKZAGS-SCSAIBSYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C#N)C(CC(=O)N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C#N)[C@H](CC(=O)N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10462175 | |
| Record name | (3R)-4-Cyano-3-hydroxybutanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10462175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
244094-04-0 | |
| Record name | (3R)-4-Cyano-3-hydroxybutanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10462175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-4-Cyano-3-hydroxybutanamide can be achieved through several methods. One common approach involves the stereoselective reduction of a suitable precursor, such as a cyano-substituted ketone, using a chiral reducing agent. The reaction conditions typically include a solvent like ethanol or methanol and a temperature range of 0-25°C to ensure high enantioselectivity.
Industrial Production Methods
Industrial production of this compound often employs biocatalytic processes. These methods utilize enzymes to catalyze the reduction of cyano-substituted ketones, providing high yields and enantioselectivity under mild conditions. The use of biocatalysts also reduces the need for hazardous chemicals and harsh reaction conditions, making the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
(3R)-4-Cyano-3-hydroxybutanamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The cyano group can be reduced to an amine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).
Major Products
Oxidation: Formation of 4-cyano-3-oxobutanamide.
Reduction: Formation of 4-amino-3-hydroxybutanamide.
Substitution: Formation of 4-cyano-3-halobutanamide or 4-cyano-3-alkoxybutanamide.
Scientific Research Applications
(3R)-4-Cyano-3-hydroxybutanamide has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or activator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which (3R)-4-Cyano-3-hydroxybutanamide exerts its effects involves interactions with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The compound’s cyano and hydroxyl groups play crucial roles in these interactions, forming hydrogen bonds and other non-covalent interactions with the target molecules.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations :
- Electron-Withdrawing Groups: The cyano group in this compound offers milder electron withdrawal compared to the trifluoromethyl group in (S)-4,4,4-Trifluoro-3-hydroxybutanoic acid, which significantly enhances metabolic stability and lipophilicity .
- Complexity vs.
- Stereochemical Impact: The R-configuration in this compound contrasts with the S-configuration in (S)-4,4,4-Trifluoro-3-hydroxybutanoic acid, affecting enantioselective binding to biological targets .
Critical Insights :
- Solubility: The amide group in this compound enhances water solubility compared to Compound 9c’s lipophilic esters, but it is less soluble than the carboxylic acid in (S)-4,4,4-Trifluoro-3-hydroxybutanoic acid .
Biological Activity
(3R)-4-Cyano-3-hydroxybutanamide, also known as (3R)-3-hydroxybutanamide, is a chiral organic compound characterized by its unique stereochemistry and functional groups. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and enzymatic modulation.
Chemical Structure and Properties
- Chemical Formula : CHNO
- Molecular Weight : 128.13 g/mol
- Chirality : The presence of a chiral center at the third carbon atom contributes to its distinct biological activities.
The compound's structure includes both a hydroxyl group and a cyano group, which are pivotal in its interactions with biological targets.
This compound primarily exerts its biological effects through interactions with specific enzymes. The hydroxyl and cyano groups facilitate non-covalent interactions, such as hydrogen bonding, which are crucial for binding to enzyme active sites. This binding can lead to:
- Enzyme Inhibition : The compound may inhibit enzyme activity by blocking substrate access.
- Enzyme Activation : Conversely, it may also act as an activator for certain enzymes, influencing metabolic pathways.
Therapeutic Potential
Research indicates that this compound exhibits several potential therapeutic properties:
- Anti-inflammatory Effects : Studies suggest it may modulate inflammatory responses.
- Anticancer Properties : Preliminary findings indicate potential efficacy in inhibiting tumor growth.
Case Studies and Experimental Data
Several studies have explored the biological activity of this compound:
-
Enzyme Modulation :
- A study demonstrated that the compound interacts with specific metabolic enzymes, altering their activity significantly. This was evidenced by changes in substrate conversion rates in vitro .
-
Therapeutic Applications :
- In vitro assays showed that this compound reduced the proliferation of certain cancer cell lines, suggesting its potential as an anticancer agent .
Comparative Analysis with Structural Analogues
To emphasize the unique properties of this compound, a comparison with related compounds is presented below:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| (3S)-4-Cyano-3-hydroxybutanamide | Enantiomer of this compound | Exhibits different biological activities due to stereochemistry |
| 4-Cyano-3-hydroxybutanoic acid | Contains a carboxylic acid group instead of an amide | Different reactivity patterns and biological effects |
| 4-Cyano-3-hydroxybutanal | Contains an aldehyde group instead of an amide | Alters reactivity and potential applications |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
